tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C28H38N8O3 and its molecular weight is 534.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid. It was characterized using various spectroscopic methods and X-ray diffraction studies. This process contributes to the understanding of its structure and potential applications in medicinal chemistry (Sanjeevarayappa et al., 2015).
Catalytic Applications
- Derivatives of this compound, specifically 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, have been synthesized and evaluated for their effectiveness as catalysts in acylation chemistry. The study highlights the significance of neighboring group effects in the catalytic cycle, showcasing the compound's potential in synthetic chemistry (Mennenga et al., 2015).
Interaction Studies
- Research has explored the interaction of related chemical structures with glycine esters, leading to the creation of new derivatives with potential biological activity. This includes derivatives of pyrrolo[2,3-d]pyrimidine, highlighting the compound's relevance in the synthesis of biologically active molecules (Zinchenko et al., 2018).
Biological Activity Studies
- Studies have been conducted to explore the biological activities of similar compounds, such as their antibacterial and anthelmintic properties. Though the specific tert-butyl derivative has shown moderate activity in these areas, this research provides a foundation for further exploration into its potential biological applications (El-Abadelah et al., 1998).
Structural Analysis
- Extensive structural analysis of similar compounds has been performed, providing insight into their molecular configuration, intermolecular interactions, and potential as pharmaceutical intermediates. This analysis is crucial for understanding the physicochemical properties of the tert-butyl derivative (Anthal et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By targeting these kinases, the compound can influence cell proliferation and growth.
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from interacting with cyclin D, a protein required for their activation. This inhibition disrupts the progression of the cell cycle, leading to a halt in cell division and growth .
Biochemical Pathways
The inhibition of CDK4 and CDK6 affects the cell cycle regulatory pathway . Under normal conditions, CDK4/6 forms a complex with cyclin D in the early stages of the G1 phase. This complex phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression. When CDK4/6 is inhibited, Rb remains unphosphorylated, halting the cell cycle in the G1 phase .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest in the G1 phase, which can lead to apoptosis , or programmed cell death . This makes the compound a potential candidate for cancer therapy, as it can halt the uncontrolled cell proliferation characteristic of cancerous tumors.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-[6-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N8O3/c1-28(2,3)39-27(38)35-14-12-34(13-15-35)21-10-11-23(29-18-21)31-26-30-17-19-16-22(25(37)33(4)5)36(24(19)32-26)20-8-6-7-9-20/h10-11,16-18,20H,6-9,12-15H2,1-5H3,(H,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVCEBXWRPIXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021044 | |
Record name | 1-Piperazinecarboxylic acid, 4-[6-[[7-cyclopentyl-6-[(dimethylamino)carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-78-7 | |
Record name | tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazinecarboxylic acid, 4-[6-[[7-cyclopentyl-6-[(dimethylamino)carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-({6-[7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}pyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.239.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 4-(6-((7-CYCLOPENTYL-6-(DIMETHYLCARBAMOYL)-7H-PYRROLO(2,3-D)PYRIMIDIN-2-YL)AMINO)PYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHB4VBX3AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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